4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride
Description
4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride (CAS 1194-43-0) is a bicyclic amine derivative with the molecular formula C₉H₁₈ClN and a molecular weight of 175.70 g/mol . It is primarily utilized in research settings, with strict storage guidelines: short-term storage at 2–8°C and long-term storage at -80°C (stable for 6 months) or -20°C (stable for 1 month) . The compound is provided as a solution (10 mM in DMSO) or powder, with purity exceeding 98.00% . Its rigid bicyclo[2.2.2]octane scaffold and methyl substituent at the 4-position contribute to unique steric and electronic properties, making it a candidate for pharmacological studies, though its specific biological applications remain under investigation .
Properties
IUPAC Name |
4-methylbicyclo[2.2.2]octan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8-2-5-9(10,6-3-8)7-4-8;/h2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSSVJOWZLOZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Amination: The precursor undergoes an amination reaction to introduce the amine group.
Methylation: A methyl group is introduced to the bicyclic structure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Phenyl groups (EXP 561) introduce steric bulk and π-π interactions, which initially showed promise in antidepressant models but failed clinically due to poor translatability . Methyl groups balance lipophilicity and steric hindrance, offering intermediate stability for research applications . Fluorine atoms increase electronegativity but may reduce solubility, requiring formulation optimization .
Antidepressant Candidates
- 4-Phenylbicyclo[2.2.2]octan-1-amine hydrochloride (EXP 561): Preclinical studies demonstrated antagonism of tetrabenazine-induced sedation and inhibition of hypothermia, akin to imipramine . Clinical trials revealed non-correlation with preclinical efficacy, highlighting challenges in predicting human outcomes .
- 4-Methyl and N-Methyl Derivatives: No direct antidepressant data reported, but structural analogs (e.g., maprotiline, a tetracyclic antidepressant) suggest bicyclic amines may modulate monoamine reuptake .
Stability and Handling
Research and Development Insights
Biological Activity
4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride, a bicyclic amine compound, has gained attention in various fields of research due to its unique structural properties and potential biological activities. Its molecular formula is CHClN, with a molecular weight of approximately 175.7 g/mol. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for its application in pharmaceuticals and organic chemistry.
The reactivity of this compound primarily involves nucleophilic substitution and protonation reactions due to the presence of the amine functional group. This reactivity allows for the synthesis of various derivatives that may exhibit diverse biological activities or improved solubility characteristics. The compound is utilized in the alkylation of bromoarenes, leading to the formation of bromine-containing derivatives that are significant in medicinal chemistry .
Case Studies and Research Findings
- Neuropharmacological Studies : Research indicates that bicyclic amines similar to this compound may exhibit effects on neurotransmitter systems, particularly in the context of anxiety and depression models . The unique bicyclic structure could enhance binding affinity to neurotransmitter receptors.
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of bicyclic amines, suggesting that modifications to the bicyclic framework can lead to compounds with significant antimicrobial efficacy . Although specific studies on this compound are sparse, its structural similarities to known antimicrobial agents warrant further investigation.
- Synthesis and Derivatives : The synthesis of this compound has been explored extensively, with various methods yielding derivatives that may possess enhanced biological properties . For instance, modifications at the amine position or introduction of different substituents can lead to compounds with tailored biological activities.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Bicyclo[2.2.2]octan-1-amine hydrochloride | Bicyclic Amine | Lacks methyl substitution; simpler structure |
| N-Methylbicyclo[2.2.2]octan-1-amine hydrochloride | Methylated Bicyclic Amine | Exhibits different biological activity patterns |
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride | Carboxylate Derivative | Contains a carboxylate group; different reactivity |
The unique methyl substitution pattern on the bicyclic framework of this compound may influence its binding affinity and biological activity compared to its analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methylbicyclooctan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves functionalizing the bicyclooctane scaffold. A common approach includes:
- Step 1 : Starting with bicyclooctane derivatives, introduce the methyl group via alkylation or catalytic hydrogenation.
- Step 2 : Amine functionalization using reductive amination or nucleophilic substitution, followed by HCl salt formation .
- Optimization : Reaction temperature (e.g., 0–25°C for amine stability), solvent selection (polar aprotic solvents like acetonitrile), and purification via recrystallization or column chromatography to achieve >95% purity .
- Key Considerations : Monitor steric hindrance during methyl group introduction, as the bicyclic structure may limit reagent accessibility .
Q. What analytical techniques are critical for structural characterization of 4-methylbicyclooctan-1-amine hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm methyl group placement and bicyclic framework integrity. For example, methyl protons appear as singlets due to symmetry .
- Infrared Spectroscopy (IR) : Detect N–H stretching (~3300 cm) and C–N vibrations (~1250 cm) to verify amine hydrochloride formation .
- Mass Spectrometry (MS) : Confirm molecular weight (CHClN, MW 175.7 g/mol) via ESI-MS or MALDI-TOF .
- X-ray Crystallography : Resolve 3D conformation, particularly steric effects from the bicyclic structure .
Q. How is 4-methylbicyclooctan-1-amine hydrochloride screened for biological activity in neuropharmacological research?
- Methodological Answer :
- Receptor Binding Assays : Test affinity for serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., H-ketanserin for 5-HT) .
- Functional Assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells expressing target receptors .
- In Vivo Models : Evaluate antidepressant-like effects in rodent forced-swim or tail-suspension tests, comparing efficacy to tricyclic antidepressants (e.g., imipramine) .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl vs. difluoromethyl substituents) impact the physicochemical and pharmacological properties of bicyclooctan-1-amine derivatives?
- Methodological Answer :
- Comparative Analysis :
- Experimental Design : Synthesize analogs, measure logP (shake-flask method), and perform molecular docking to assess steric/electronic interactions with receptor pockets .
Q. How can researchers resolve contradictions in reported pharmacological data for bicyclooctan-1-amine derivatives?
- Methodological Answer :
- Case Study : Discrepancies in serotonin receptor binding (e.g., Ki values varying by 10-fold across studies).
- Root Cause Analysis :
- Assay Conditions : Differences in buffer pH, temperature, or cell line variability .
- Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC, as impurities may antagonize target receptors .
- Resolution : Replicate studies under standardized conditions (e.g., 25°C, pH 7.4) and validate compound purity before testing .
Q. What strategies improve the synthetic yield of 4-methylbicyclooctan-1-amine hydrochloride while minimizing byproducts?
- Methodological Answer :
- Catalyst Optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates .
- Byproduct Mitigation : Introduce protecting groups (e.g., Boc) during amine functionalization to prevent over-alkylation .
- Process Analytics : Employ in-situ FTIR or HPLC to monitor reaction progress and terminate at peak product concentration .
Q. What mechanistic insights explain the neuropharmacological activity of 4-methylbicyclooctan-1-amine derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Reveal how the rigid bicyclic scaffold enhances receptor binding by reducing conformational entropy .
- Metabolic Stability Studies : Use liver microsomes to assess CYP450-mediated oxidation; methyl substitution may reduce metabolism compared to fluorinated analogs .
- Transcriptomic Profiling : RNA-seq of treated neuronal cells to identify downstream pathways (e.g., BDNF or CREB activation) linked to antidepressant effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
